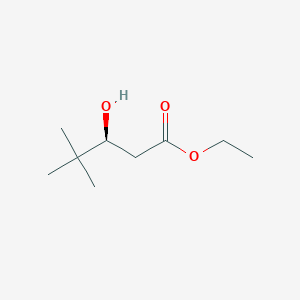
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea and its derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of flexible urea derivatives to optimize spacer length and pharmacophoric interactions for enhanced acetylcholinesterase inhibition (Vidaluc et al., 1995).
Anion Receptor Chemistry
In analytical chemistry, thiourea and urea derivatives are utilized as anion receptors due to their ability to form hydrogen bonds with anions. Nishizawa et al. (1998) reported on a thiourea-based chromoionophore that shows selective colorimetric determination of anions in solution (Nishizawa et al., 1998).
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity. Mustafa et al. (2014) synthesized various urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. They also observed effects on a prostate cancer cell line (Mustafa et al., 2014).
Osmolyte Interaction in Biological Systems
Research by Yancey (2005) highlighted the role of organic osmolytes like urea in maintaining cell volume under water-stressed conditions. These compounds, including urea, are important in various stress responses in biological systems (Yancey, 2005).
Plant Biology and Cytokinin Activity
Urea derivatives like this compound are also relevant in plant biology. Ricci and Bertoletti (2009) discussed urea derivatives as cytokinins, which are substances that promote cell division in plant roots and shoots (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMLYUYFCNUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
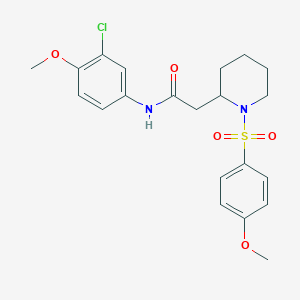
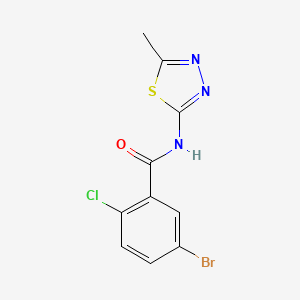
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

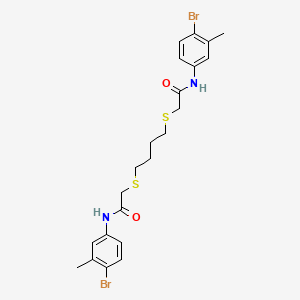
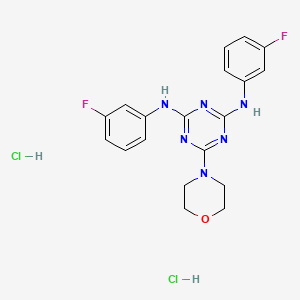
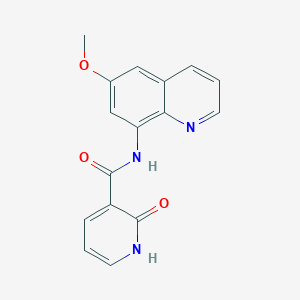
![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)
![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

